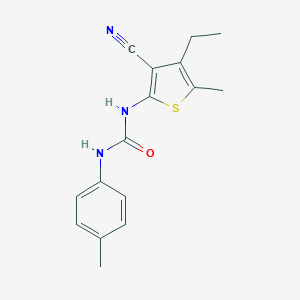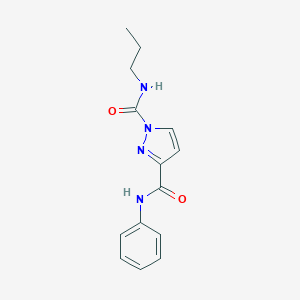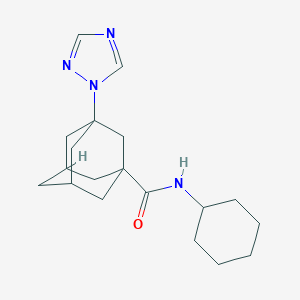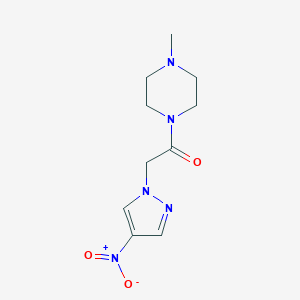
4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of dithiazoles and has been found to possess several unique properties that make it suitable for use in various applications.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine is not fully understood. However, it has been found to inhibit the growth of various microorganisms by disrupting their cell membranes. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to possess antioxidant properties and has been used in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, it has been found to possess anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine in lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research involving 4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine. One potential direction is the development of new drugs for the treatment of antibiotic-resistant infections. Another potential direction is the development of new drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science and catalysis.
Synthesemethoden
The synthesis of 4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine involves the reaction of 2-chloro-5-methylpyridine with thiosemicarbazide in the presence of a catalyst. The product obtained is then treated with phosphorus pentachloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
The unique properties of 4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine make it suitable for use in various scientific research applications. It has been found to possess antimicrobial properties and has been used in the development of new antibiotics. Additionally, it has been found to possess antitumor properties and has been used in the development of new cancer drugs.
Eigenschaften
Molekularformel |
C8H6ClN3S2 |
|---|---|
Molekulargewicht |
243.7 g/mol |
IUPAC-Name |
4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine |
InChI |
InChI=1S/C8H6ClN3S2/c1-5-2-3-6(10-4-5)11-8-7(9)12-14-13-8/h2-4H,1H3 |
InChI-Schlüssel |
LBEWEPZNDKOVBC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)N=C2C(=NSS2)Cl |
Kanonische SMILES |
CC1=CN=C(C=C1)N=C2C(=NSS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)




![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)

![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)


![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)